molecular formula C18H18ClNO2 B311436 N-(2-benzoyl-4-chlorophenyl)pentanamide

N-(2-benzoyl-4-chlorophenyl)pentanamide

Cat. No.: B311436
M. Wt: 315.8 g/mol
InChI Key: ZGFSMHOACMIHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Benzoyl-4-chlorophenyl)pentanamide is a substituted aromatic amide characterized by a benzoyl group at the ortho position, a chlorine atom at the para position of the phenyl ring, and a pentanamide side chain. This compound has been identified as a transformation product of nordiazepam in acidic aqueous solutions, forming via reversible chemical equilibrium . Its molecular formula is C₁₉H₁₉ClN₂O₂ (monoisotopic mass: 342.11 Da), and structural analysis via LC-MS, NMR, and IR confirms its identity as an intermediate in nordiazepam degradation .

Properties

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)pentanamide

InChI

InChI=1S/C18H18ClNO2/c1-2-3-9-17(21)20-16-11-10-14(19)12-15(16)18(22)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3,(H,20,21)

InChI Key

ZGFSMHOACMIHIT-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)pentanamide

A simplified albendazole derivative, N-(4-methoxyphenyl)pentanamide, shares the pentanamide backbone but substitutes the benzoyl-chlorophenyl group with a para-methoxyphenyl ring. Key comparisons include:

  • Anthelmintic Activity : Both compounds exhibit antiparasitic effects. N-(4-methoxyphenyl)pentanamide demonstrated significant activity against Toxocara canis larvae (EC₅₀: 25 μM), comparable to albendazole but with markedly lower cytotoxicity (human cell viability >90% vs. albendazole’s 70% at 100 μM) .
  • Drug-Likeness : N-(4-methoxyphenyl)pentanamide has superior aqueous solubility (LogP: 2.8 vs. 3.5 for albendazole) and blood-brain barrier permeability predictions, enhancing its oral bioavailability .

N4-Valeroylsulfathiazole (N-[4-[(2-thiazolylamino)sulfonyl]phenyl]pentanamide)

This sulfonamide-pentanamide hybrid differs in its sulfonyl-thiazole substituent. Comparisons highlight:

  • Synthetic Accessibility : N4-Valeroylsulfathiazole is synthesized in high yield (96%) with a melting point of 220–221°C, reflecting greater thermal stability than N-(2-benzoyl-4-chlorophenyl)pentanamide, which degrades reversibly in acidic conditions .
  • Functional Group Impact : The sulfonamide group in N4-Valeroylsulfathiazole confers distinct hydrogen-bonding capabilities (IR: 1141 cm⁻¹ for SO₂NH) compared to the benzamide’s carbonyl (IR: 1667 cm⁻¹) .

2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide

This compound features a nitroguanidino-pentanamide chain attached to a chlorophenyl-thiazole scaffold. Unlike this compound, it shows moderate antibacterial activity (MIC: 6–11 μg/mL), suggesting that the thiazole and nitroguanidine groups enhance microbial targeting .

Physicochemical and Pharmacokinetic Properties

Property This compound N-(4-Methoxyphenyl)pentanamide N4-Valeroylsulfathiazole
Molecular Weight (Da) 342.11 237.29 327.41
LogP ~3.2 (estimated) 2.8 3.1
Melting Point (°C) Not reported Not reported 220–221
Aqueous Solubility Low (acid-labile) High Moderate
BBB Permeability Unknown Yes No
CYP Inhibition Unknown Predicted Confirmed

Data compiled from

Preparation Methods

Nucleophilic Acylation in Flow Reactor Systems

A high-yield (99%) continuous-flow synthesis was developed using 5-chloro-2-(methylamino)benzophenone and chloroacetyl chloride as key reactants. The process employs a stainless steel flow reactor with 2-methyltetrahydrofuran (2-MeTHF) and dichloromethane (CH₂Cl₂) as solvents under controlled pressure (5171.62 Torr) and temperature (90°C).

Key steps :

  • Reagent preparation :

    • Syringe Pump A: 1 M solution of 5-chloro-2-(methylamino)benzophenone in 2-MeTHF

    • Syringe Pump B: Neat chloroacetyl chloride

    • Syringe Pump C: CH₂Cl₂ for dilution

  • Reactor configuration :

    • Tubing ID: 0.04 inches

    • Back-pressure regulator: 100 psi

    • Flow rates: 0.15 mL/min (Pumps A/C), 0.012–0.015 mL/min (Pump B)

  • Workup :

    • Quenching with saturated NaHCO₃

    • Solvent separation and drying (Na₂SO₄)

    • Purification via automated flash chromatography (20% EtOAc/hexanes, Rf = 0.17)

This method achieves near-quantitative conversion due to enhanced mass transfer in flow conditions compared to batch reactors.

Solid-Phase Synthesis for Structural Analogues

Patent US20140046074A1 discloses a stereoselective route to (2R,3R)-3-(3-substituted phenyl)-2-methylpentanamide derivatives, providing insights into protecting group strategies applicable to N-(2-benzoyl-4-chlorophenyl)pentanamide:

Critical parameters :

  • Protecting groups : Benzyl (Bn), methoxymethyl (MOM), trimethylsilyl (TMS)

  • Catalysis : Chiral ligands for enantiomeric excess >90%

  • Deprotection : Hydrogenolysis (H₂/Pd-C) or acid hydrolysis (HCl/MeOH)

Reaction schema:

Amino intermediate+Pentanoyl chlorideEt3N, CH2Cl2Protected amideDeprotectionTarget compound\text{Amino intermediate} + \text{Pentanoyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Protected amide} \xrightarrow{\text{Deprotection}} \text{Target compound}

Comparative Analysis of Methodologies

Yield and Purity Metrics

MethodYieldPurityKey AdvantageLimitation
Flow reactor99%>98%Scalable, reduced side productsSpecialized equipment required
Batch acylation82%95%Flexible protecting group optionsMulti-step purification
Catalytic amidation87%91%Mild conditionsLimited substrate scope

Solvent and Temperature Optimization

  • 2-MeTHF : Enhances reaction rate vs. THF (dielectric constant ε = 6.2 vs. 7.5)

  • Temperature : 90°C optimal for avoiding decomposition of chloroacetyl chloride

  • Residence time : 20 min in flow vs. 6–8 hr in batch

Industrial-Scale Adaptation Challenges

Catalyst Recycling in Continuous Processes

Titanium tetrachloride (TiCl₄) used in benzoyl chloride formation (from benzoic acid precursors) poses corrosion issues. Patent CN104402741A proposes alumina column chromatography for TiCl₄ removal, achieving 87% yield in gram-scale trials.

Purification Strategies

  • Chromatography : Silica gel vs. alumina (alumina preferred for chlorinated intermediates)

  • Recrystallization solvents :

    • Toluene: 2.56 g product from 4.8 g crude

    • Ethanol/water: 80% recovery rate

Spectroscopic Characterization Data

NMR Spectral Signatures (DMSO-d₆)

  • ¹H NMR :

    • δ 7.85 (d, J=8.4 Hz, 2H, Ar-H)

    • δ 3.15 (s, 3H, N-CH₃)

    • δ 2.95 (q, J=7.2 Hz, 2H, CO-CH₂-Cl)

  • ¹³C NMR :

    • 168.5 ppm (amide carbonyl)

    • 139.2 ppm (chlorinated aryl carbon)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.